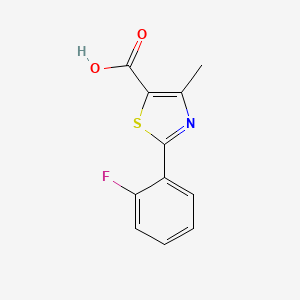

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAHNFKZFMHFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407212 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879070-37-8 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of Fluorophenyl-Thiazole Carboxylic Acids: A Technical Guide for Researchers

While a specific Chemical Abstracts Service (CAS) number for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid remains elusive in public databases, this technical guide provides an in-depth overview of its closely related structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the synthesis, biological activities, and experimental protocols associated with this class of compounds.

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorophenyl group and a carboxylic acid moiety to this scaffold creates a class of molecules with significant potential for diverse biological applications, including anticancer and antimicrobial activities. This guide will focus on the available data for key isomers, providing a valuable resource for those working in the field of drug discovery and development.

Physicochemical Properties of Key Isomers

To facilitate comparison, the following table summarizes the key physicochemical properties of frequently cited isomers of fluorophenyl-methyl-thiazole-carboxylic acid.

| Property | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| CAS Number | 522646-43-1[1] | 144060-99-1 | 1027513-59-2[2] |

| Molecular Formula | C₁₁H₈FNO₂S[1] | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[2] |

| Molecular Weight | 237.25 g/mol [1] | 237.25 g/mol | 237.25 g/mol [2] |

| Appearance | Solid | Solid | - |

Synthesis and Experimental Protocols

The synthesis of phenyl-thiazole carboxylic acid derivatives typically involves the Hantzsch thiazole synthesis or variations thereof. Below are representative experimental protocols for the synthesis of related compounds.

General Synthesis of 2-Phenyl-4-methylthiazole-5-carboxylic Acid Derivatives

A common synthetic route involves the reaction of a thioamide with an α-haloketone followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(Aryl)-4-methylthiazole-5-carboxylic Acid

-

Thiazole Ester Formation: A mixture of an appropriate aryl thioamide (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude thiazole ester.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Purification: The ethanol is removed under reduced pressure, and the aqueous layer is washed with ether. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Signaling Pathways

Derivatives of fluorophenyl-thiazole carboxylic acid have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents.[3][4][5]

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-phenyl-thiazole derivatives.[3][4][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, liver, and intestinal cancer cell lines.[3]

The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The evaluation of their efficacy is typically carried out using standard microbiological assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While the specific compound this compound lacks a definitive CAS number in readily accessible databases, the broader class of fluorophenyl-thiazole carboxylic acids represents a rich area for drug discovery. The synthetic accessibility and diverse biological activities of these compounds, particularly in the realm of oncology and infectious diseases, underscore their therapeutic potential. This guide provides a foundational understanding of the chemistry and biology of these important molecules, offering a starting point for further research and development efforts. Researchers are encouraged to consult the primary literature for more specific details on individual compounds and experimental conditions.

References

- 1. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]

- 2. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activities of Some Thiazole Derivatives: Ingenta Connect [ingentaconnect.com]

- 5. scite.ai [scite.ai]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Fluorophenyl Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of fluorophenyl thiazole derivatives, a class of synthetic compounds demonstrating significant therapeutic potential across various disease areas, including diabetes, inflammation, cancer, and microbial infections. By elucidating their molecular interactions and effects on key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

Fluorophenyl thiazole derivatives exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of key enzymes and modulation of critical signaling pathways. The presence of the fluorophenyl and thiazole moieties contributes to their ability to interact with specific biological targets.[1][2]

Enzyme Inhibition

A primary mechanism of action for this class of compounds is the inhibition of specific enzymes involved in disease progression.

-

α-Amylase Inhibition: Certain fluorophenyl thiazole derivatives have been identified as potent inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[3][4]

-

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: A significant anti-inflammatory mechanism involves the inhibition of p38α, a key kinase in the inflammatory cascade. Inhibition of p38α leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

-

Receptor Tyrosine Kinase (RTK) Inhibition: In the context of cancer, fluorophenyl thiazole derivatives have been shown to target RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8] By blocking the signaling of these receptors, the compounds can inhibit tumor angiogenesis and proliferation.

-

Other Enzyme Targets: Studies have also pointed towards the inhibition of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA), suggesting potential applications in neurodegenerative diseases and other conditions.[9][10]

Modulation of Signaling Pathways

The enzymatic inhibition by fluorophenyl thiazole derivatives directly impacts cellular signaling pathways.

-

p38α MAPK Signaling Pathway: By inhibiting p38α, these derivatives effectively downregulate a critical inflammatory pathway, preventing the downstream activation of transcription factors and the subsequent expression of inflammatory cytokines.[5]

-

VEGFR-2 and EGFR Signaling Pathways: Inhibition of these RTKs disrupts the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades, which are crucial for cancer cell survival, proliferation, and angiogenesis.[6][7][11]

Other Mechanisms

-

Antimicrobial Activity: The mechanism of antimicrobial action is multifaceted and can involve the disruption of cell wall synthesis, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis.[12]

-

Anticancer Activity: Beyond RTK inhibition, some derivatives have been shown to induce apoptosis and interfere with tubulin assembly, leading to cell cycle arrest and cancer cell death.[11][13] Certain derivatives also act as fascin inhibitors, preventing cancer cell migration and invasion.[14][15]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various fluorophenyl thiazole derivatives.

Table 1: α-Amylase and Antiglycation Inhibition

| Compound | Target | IC50 | Reference Compound | Reference IC50 | Source |

| 3h | α-Amylase | 5.14 ± 0.03 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |

| 3n | α-Amylase | 5.77 ± 0.05 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |

| 3f | α-Amylase | 5.88 ± 0.16 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |

| 3b | α-Amylase | 6.87 ± 0.01 μM | Acarbose | 5.55 ± 0.06 μM | [3][4] |

| 3i | Antiglycation | 0.393 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |

| 3d | Antiglycation | 0.394 ± 0.003 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |

| 3k | Antiglycation | 0.396 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |

| 3f | Antiglycation | 0.399 ± 0.002 mg/mL | Amino guanidine | 0.403 ± 0.001 mg/mL | [3] |

Table 2: Anti-inflammatory Activity (p38α Inhibition)

| Compound | Target | IC50 | Source |

| 24g | p38α | 0.68 µM | [5] |

| 21d | Nitric Oxide Release | 1.21 µM | [5] |

| 24i | PGE2 Production | 0.87 µM | [5] |

| 24g | PGE2 Production | 0.89 µM | [5] |

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 | Target | Target IC50 | Reference Compound | Reference IC50 | Source |

| 5p | Cell Migration | 24 nM | Fascin | - | - | - | [14][15] |

| 5o | Cell Migration | 45 nM | Fascin | - | - | - | [14] |

| 5n | Cell Migration | 196 nM | Fascin | - | - | - | [14] |

| A2 | MCF-7 | 52.35 µM | - | - | Anastrozole | > 100 µM | [16] |

| B1 | MCF-7 | 53.9 µM | - | - | Anastrozole | > 100 µM | [16] |

| B3 | MCF-7 | 54.1 µM | - | - | Anastrozole | > 100 µM | [16] |

| A3 | MCF-7 | 54.81 µM | - | - | Anastrozole | > 100 µM | [16] |

| 11d | - | 30 nM (GI50) | EGFR/VEGFR-2 | - | Erlotinib | 33 nM (GI50) | [6] |

| 11f | - | 27 nM (GI50) | EGFR/VEGFR-2 | - | Erlotinib | 33 nM (GI50) | [6] |

| 12c | - | - | EGFR | 83 ± 3 nM | Erlotinib | 80 nM | [6] |

| 11e | - | - | EGFR | 89 ± 3 nM | Erlotinib | 80 nM | [6] |

| 4c | MCF-7 | 2.57 ± 0.16 µM | VEGFR-2 | 0.15 µM | Staurosporine | 6.77 ± 0.41 µM | [7] |

| 4c | HepG2 | 7.26 ± 0.44 µM | VEGFR-2 | 0.15 µM | Staurosporine | 8.4 ± 0.51 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments based on the cited literature.

Synthesis of Fluorophenyl Thiazole Derivatives (Hantzsch Thiazole Synthesis)

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3][4]

-

Reactant Preparation: Equimolar amounts of a substituted thiourea or thiosemicarbazone and an α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) are prepared.

-

Reaction: The reactants are dissolved in a suitable solvent, such as ethanol.

-

Reflux: The mixture is refluxed for several hours (typically 4-5 hours).

-

Purification: The resulting product is cooled, filtered, and purified, often by recrystallization, to yield the desired fluorophenyl thiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry.[3][4]

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase.[3][4]

-

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer).

-

Incubation: The test compound (at various concentrations) is pre-incubated with the α-amylase solution for a defined period.

-

Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution like dinitrosalicylic acid (DNS) reagent.

-

Quantification: The mixture is heated, and the absorbance is measured using a spectrophotometer to determine the amount of reducing sugar produced.

-

IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme) is determined from a dose-response curve. A known inhibitor like acarbose is used as a positive control.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[7][16][17]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorophenyl thiazole derivatives and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Caption: p38α MAPK inflammatory signaling pathway and its inhibition.

Caption: Receptor Tyrosine Kinase (RTK) signaling and its inhibition.

Experimental Workflow

Caption: General workflow for evaluating fluorophenyl thiazole derivatives.

This guide provides a foundational understanding of the mechanisms of action of fluorophenyl thiazole derivatives. Further research into their specific molecular interactions and in vivo efficacy is essential for the continued development of this promising class of therapeutic agents.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this exact isomer, this document presents data for closely related isomers and provides generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by offering insights into the expected characteristics of the target compound and the methodologies for their empirical validation.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The specific compound, this compound, possesses structural motifs—a fluorophenyl group, a thiazole core, and a carboxylic acid—that suggest potential for biological activity and make its physicochemical characterization crucial for drug development. Properties such as solubility, lipophilicity, and acidity are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular and Physicochemical Data

Table 1: Molecular Identifiers of this compound and Its Isomers

| Property | This compound (Target Compound) | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid[1] | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid[2] |

| IUPAC Name | This compound | 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid[1] | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid[2] |

| CAS Number | Not Found | 522646-43-1[1] | 144060-99-1 | 1027513-59-2[2] |

| Molecular Formula | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[1] | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[2] |

| Molecular Weight | 237.25 g/mol | 237.25 g/mol [1] | 237.25 g/mol | 237.25 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NC(=C(S2)C(=O)O)C | CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O[1] | O=C(O)C1=C(C)N=C(C2=CC=C(F)C=C2)S1 | Not Found |

| InChI Key | Not Found | ODCOWPJBSKLCIC-UHFFFAOYSA-N[1] | LPBSLIRPWIFCQT-UHFFFAOYSA-N | Not Found |

Table 2: Physicochemical Properties of Related Thiazole Carboxylic Acids

| Property | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Thiazole-2-carboxylic acid | General Observations for Thiazole Carboxylic Acids |

| Melting Point | Structurally related compounds melt between 163-198 °C[1] | 186-187 °C[3] | 91.6-93 °C[4] | Crystalline solids at room temperature. Melting point is influenced by substitution patterns. |

| Boiling Point | Not Found | 285.5 ± 40.0 °C (Predicted)[3] | 310.6 ± 25.0 °C (Predicted)[4] | High boiling points are expected due to the carboxylic acid group and aromatic nature. |

| Solubility | Not Found | Not Found | Slightly soluble in water[4] | Generally, carboxylic acids show increased solubility in basic aqueous solutions. Solubility in organic solvents is expected.[5] |

| pKa | Not Found | Not Found | Not Found | The carboxylic acid group is the primary acidic center. The pKa is influenced by the electronic effects of the thiazole ring and its substituents. |

| LogP | Not Found | Not Found | Not Found | LogP values for heterocyclic carboxylic acids are generally below 2.[6][7] A balanced LogP (typically between 2 and 5) is often desirable for optimal drug absorption and distribution.[8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity. A sharp melting point range is characteristic of a pure compound.[9]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[10]

-

The temperature is raised slowly, at a rate of about 1-2°C per minute near the expected melting point.[10]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10]

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The solubility of carboxylic acids is pH-dependent.

Methodology:

-

Aqueous Solubility: A small, accurately weighed amount of the compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined by a suitable analytical method, such as HPLC or UV-spectroscopy.[11]

-

pH-Dependent Solubility: The above procedure is repeated using buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess the solubility profile across a physiologically relevant pH range. Carboxylic acids are expected to have higher solubility at higher pH due to the formation of the more soluble carboxylate salt.[12]

-

Solubility in Organic Solvents: The solubility in various organic solvents (e.g., ethanol, DMSO, acetone) is determined by adding the compound to a known volume of the solvent until no more dissolves.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most relevant.

Methodology (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[13]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.[14][15]

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer, typically at pH 7.4 to determine LogD).[16]

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[16]

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Synthesis Outline

A common method for the synthesis of thiazole-5-carboxylic acids involves the Hantzsch thiazole synthesis. A plausible synthetic route to this compound would involve the reaction of a 2-fluorobenzothioamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a solid foundation for researchers by presenting data from closely related isomers and detailing the standard experimental protocols for determining its key physicochemical properties. The provided methodologies and comparative data will aid in the rational design and development of new chemical entities based on this scaffold. It is recommended that the experimental protocols outlined herein be performed to empirically determine the precise physicochemical profile of the target compound.

References

- 1. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]

- 2. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 4. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. agilent.com [agilent.com]

Spectroscopic and Synthetic Profile of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Overview

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a representative synthetic protocol for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the absence of comprehensive, publicly available experimental data for this specific molecule, this document outlines predicted spectroscopic values and general experimental methodologies based on established principles of organic chemistry and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0-8.2 | Multiplet | 1H | Aromatic C-H (ortho to Fluorine) |

| ~7.3-7.6 | Multiplet | 3H | Aromatic C-H |

| 2.75 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Carboxylic Acid Carbonyl (C=O) |

| ~160.0 (d, J ≈ 250 Hz) | Aromatic C-F |

| ~155.0 | Thiazole C2 |

| ~150.0 | Thiazole C4 |

| ~132.0 (d) | Aromatic C-H |

| ~130.0 (d) | Aromatic C-H |

| ~125.0 (d) | Aromatic C-H |

| ~120.0 (d) | Aromatic C (ipso to Thiazole) |

| ~116.0 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~115.0 | Thiazole C5 |

| ~17.0 | Methyl (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1540 | Medium | C=N stretch (Thiazole Ring) |

| ~1250 | Strong | C-F stretch |

| ~1220 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₈FNO₂S |

| Molecular Weight | 237.25 g/mol |

| Predicted [M+H]⁺ | 238.0332 |

| Predicted [M-H]⁻ | 236.0180 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hantzsch Thiazole Synthesis

A plausible synthetic route to the title compound is the Hantzsch thiazole synthesis.

-

Thioamide Formation: 2-Fluorobenzaldehyde is reacted with a suitable sulfurizing agent (e.g., Lawesson's reagent) or converted to the corresponding thioamide, 2-fluorothiobenzamide, via standard procedures.

-

Cyclocondensation: The resulting 2-fluorothiobenzamide is then reacted with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol. The mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, yielding ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

-

Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid product is then collected by filtration, washed with water, and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) mass analyzer to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Caption: General workflow for synthesis and characterization.

The Intricate Dance of Structure and Activity: A Technical Guide to 2-Aryl-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the influence of various structural modifications on biological efficacy, this document aims to provide a foundational resource for the rational design of novel and potent therapeutic agents.

Core Structure and Points of Modification

The fundamental 2-aryl-thiazole structure offers several key positions for chemical modification, each influencing the compound's overall pharmacological profile. The primary points of diversification include the aryl ring at the 2-position (Ring A), the thiazole core itself (Ring B), and potential substitutions at the 4 and 5-positions of the thiazole ring. Understanding how substituents at these positions modulate activity is paramount for successful drug design.

Anticancer Activity: Targeting Cellular Proliferation

2-Aryl-thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division.

Structure-Activity Relationship Insights:

-

Substitution on the 2-Aryl Ring (Ring A): The electronic properties of substituents on the 2-phenyl ring play a crucial role. Electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups at the para position of the phenyl ring generally enhance antiproliferative activity. In contrast, electron-donating groups (EDGs) tend to decrease activity.[1]

-

Linker and Thiazole Core (Ring B): The introduction of a carbonyl linker between the aryl group and the thiazole ring has been shown to significantly boost anticancer activity, with some compounds reaching low nanomolar IC50 values.[1] The thiazole ring itself is a critical pharmacophore, with studies indicating that the presence of at least two linked thiazole moieties can be a requirement for significant cytotoxicity.[2]

-

Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can further tune the anticancer potency.

Quantitative Data: Anticancer Activity of 2-Aryl-Thiazole Derivatives

| Compound ID | 2-Aryl Substituent (Ring A) | Linker | Thiazole Substituent (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |

| 8f | 4-Methoxyphenyl | Carbonyl | Unsubstituted | Melanoma, Prostate | 0.021 - 0.071 | [1] |

| Compound 6 | Phenyl | Direct | 2-Thiazolyl | HCT-116 | >50% inhibition at 40µM | [2] |

| Compound 10 | Phenyl | Direct | Bis-(2-Thiazolyl) | HCT-116 | >50% inhibition at 40µM | [2] |

| Compound 2i | Not Specified | Not Specified | Not Specified | Not Specified | 14.73 ± 2.72 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aryl-thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives leads to cell cycle arrest and apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aryl-thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Structure-Activity Relationship Insights:

-

Substitution on the 2-Aryl Ring (Ring A): The nature and position of substituents on the aryl ring significantly impact antimicrobial efficacy. Para-substitution is often favored over meta-substitution.[3] Both electron-withdrawing and electron-donating groups at the para-position can yield good activity, suggesting that steric factors might be as important as electronic effects.[3]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazoline, can enhance the antimicrobial spectrum.[3]

-

Substituents on the Thiazole Ring: Variations at the 4- and 5-positions of the thiazole ring, including the introduction of acyl or arenediazo groups, can modulate the activity against specific microbial strains.[3]

Quantitative Data: Antimicrobial Activity of 2-Aryl-Thiazole Derivatives

| Compound Series | 2-Aryl/Heteroaryl Substituent | Key Structural Features | Target Organisms | MIC Range (µg/mL) | Reference |

| Pyrazolin-1-yl-thiazoles | Varied aryl and naphthyl | Pyrazoline ring at position 2 of thiazole | S. aureus, A. flavus | - (IZs reported) | [4] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Phenyl, Fluorophenyl | N-allyl and pyrazoline substitutions | S. pneumoniae, E. coli | 0.03 - 7.81 | [3][4] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | Thiophen-2-yl | Thiophene and pyrazoline moieties | P. aeruginosa | 15.625 - 31.25 | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the 2-aryl-thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the SAR Workflow

Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of 2-aryl-thiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 2-aryl-thiazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[5][6]

Structure-Activity Relationship Insights:

-

Substitution on the 2-Aryl Ring (Ring A): The presence of specific substituents on the 2-aryl ring can confer COX-2 inhibitory activity. For instance, a 4-hydroxy-3-methoxyphenyl group has been associated with COX-2 inhibition.[6]

-

Substituents on the Thiazole Ring: An acetamide group at the 2-amino position of the thiazole can contribute to the anti-inflammatory effect.[6]

Quantitative Data: Anti-inflammatory Activity of 2-Aryl-Thiazole Derivatives

| Compound ID | 2-Aryl Substituent | Thiazole Substituent | Assay | Activity | Reference |

| CX-32 | 4-hydroxy-3-methoxyphenyl | 2-acetamido | PGE2 production in LPS-stimulated RAW cells | Significant inhibition at 25-100 µM | [6] |

| CX-35 | 4-hydroxy-3-methoxyphenyl | 2-amino | PGE2 production in LPS-stimulated RAW cells | Significant inhibition at 25-100 µM | [6] |

| Compound 1a | Not Specified | 2-sulfamoylethylnicotinamide | Serotonin-induced edema | ED50 = 43.5 mg/kg | [5] |

| Nitro-substituted thiazoles | Nitro-substituted phenyl | Not Specified | Carrageenan-induced paw edema | Up to 44% inhibition | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least a week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test 2-aryl-thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle and carrageenan).

Visualizing the Inflammatory Pathway

References

- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. texaschildrens.org [texaschildrens.org]

Novel Thiazole Compounds in Drug Discovery: A Technical Guide

Introduction

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in the design of novel therapeutic agents.[2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This technical guide provides an in-depth overview of recent advancements in the discovery of novel thiazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, particularly oncology.

Recent research has highlighted the potential of thiazole-containing compounds as potent inhibitors of various biological targets crucial for cancer progression, such as tubulin, fascin, and the PI3K/mTOR signaling pathway.[1][4][8][9][10] This guide will delve into specific examples of these novel thiazole derivatives, providing detailed experimental protocols for their synthesis and biological characterization to aid researchers in the field of drug discovery.

I. Synthesis of Novel Thiazole Derivatives

The synthesis of functionalized thiazole rings is a critical step in the development of new drug candidates. Various synthetic methodologies have been developed to access a wide range of thiazole derivatives. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6]

General Synthetic Scheme for Thiazole-Naphthalene Derivatives

A novel series of thiazole-naphthalene derivatives has been designed and synthesized as potent tubulin polymerization inhibitors.[10][11][12] The general synthetic route is outlined below:

Experimental Protocol: Synthesis of Thiazole-Naphthalene Derivatives [11][12]

-

Step 1: Synthesis of Deoxybenzoins (3a-3c): To a solution of the appropriate phenylacetic acid (1.0 eq) in trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA) (2.0 eq) is added, followed by 1-methoxynaphthalene (1.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Step 2: Synthesis of α-bromodeoxybenzoins (4a-4c): To a solution of the deoxybenzoin (1.0 eq) in dichloromethane (CH2Cl2), pyridinium tribromide (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.

-

Step 3: Synthesis of 2-amino-thiazole-naphthalene derivatives (5a-5c): A mixture of the α-bromodeoxybenzoin (1.0 eq) and thiourea (1.2 eq) in ethanol is heated at reflux for several hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to afford the desired 2-aminothiazole derivative.

-

Step 4: Synthesis of N-acylated-thiazole-naphthalene derivatives (6a-6n): The 2-aminothiazole derivative (1.0 eq) is dissolved in a suitable solvent, and the corresponding acid anhydride (1.5 eq) is added. The reaction is stirred at room temperature or heated as necessary. Upon completion, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.

II. Biological Evaluation of Novel Thiazole Compounds

The biological activity of newly synthesized thiazole derivatives is assessed through a variety of in vitro assays to determine their therapeutic potential. Key assays for anticancer drug discovery include cytotoxicity assays, target-based enzymatic assays, and cell-based mechanism of action studies.

Antiproliferative Activity

The antiproliferative activity of thiazole compounds is commonly evaluated against a panel of human cancer cell lines using assays such as the MTT or CCK-8 assay.[4] These assays measure the metabolic activity of viable cells and allow for the determination of the half-maximal inhibitory concentration (IC50) of the compounds.

Table 1: Antiproliferative Activity of Novel Thiazole-Naphthalene Derivatives

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |

| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | [10][11] |

| 6d | > 50 | > 50 | [4] |

| 6l | 15.3 ± 1.2 | 21.7 ± 1.8 | [4] |

Experimental Protocol: CCK-8 Antiproliferative Assay [4]

-

Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

-

CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined using a dose-response curve fitting software.

Tubulin Polymerization Inhibition

Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[1][4] The effect of these compounds on tubulin assembly can be measured using in vitro polymerization assays.

Table 2: Tubulin Polymerization Inhibitory Activity

| Compound | Tubulin Polymerization IC50 (µM) | Reference |

| 5b | 3.3 | [10][11] |

| 6d | 6.6 | [4] |

| 6l | 4.0 | [4] |

| Colchicine | 9.1 | [10] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay [4][8]

-

Reaction Setup: A reaction mixture containing purified tubulin protein, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.

-

Initiation and Measurement: The polymerization is initiated by incubating the mixture at 37°C. The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.

-

Data Analysis: The rate of polymerization is determined from the fluorescence signal over time. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[13] Novel thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR.[9][12]

Table 3: PI3Kα and mTOR Inhibitory Activity of Thiazole Derivatives

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Reference |

| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 | [9] |

| 3e | 0.125 ± 0.008 | 0.315 ± 0.021 | [9] |

| Alpelisib | 0.081 ± 0.004 | - | [9] |

| Dactolisib | - | 0.198 ± 0.011 | [9] |

Experimental Protocol: PI3Kα and mTOR Inhibition Assays [9]

-

PI3Kα Assay: The inhibitory activity against PI3Kα is determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. The luminescence signal is inversely correlated with the kinase activity.

-

mTOR Assay: Similarly, the inhibitory activity against mTOR is measured using a specific mTOR kinase assay kit. The principle of the assay is similar to the PI3Kα assay, measuring the enzymatic activity of mTOR in the presence of the test compounds.

-

Procedure:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a 96-well plate.

-

After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

-

The luminescence is read by a plate reader, and the IC50 values are calculated from the dose-response curves.

-

III. Conclusion

Novel thiazole compounds continue to be a rich source of potential therapeutic agents in drug discovery. The versatility of the thiazole scaffold allows for the design and synthesis of compounds that can potently and selectively modulate the activity of various biological targets. The examples of thiazole-naphthalene derivatives as tubulin polymerization inhibitors and thiazole-based PI3K/mTOR dual inhibitors demonstrate the significant potential of this heterocyclic motif in the development of new anticancer drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance the field of thiazole-based drug discovery. Further optimization of these lead compounds, guided by structure-activity relationship studies and advanced computational methods, holds the promise of delivering next-generation therapeutics for a range of diseases.

References

- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. medium.com [medium.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthetic Routes of Functionalized Thiazole-5-Carboxylic Acids

Introduction

Thiazole-5-carboxylic acid and its functionalized derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile scaffold in a multitude of biologically active compounds.[1][2][3] These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] Notably, functionalized thiazoles are key components in pharmaceuticals such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[5][6] This guide provides an in-depth overview of the primary synthetic strategies for accessing functionalized thiazole-5-carboxylic acids, complete with experimental protocols and comparative data to aid researchers in this field.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring.[7] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[7][8] For the synthesis of thiazole-5-carboxylic acid derivatives, an α-halo-β-ketoester is typically employed as the carbonyl component. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8] This method is highly versatile, allowing for the introduction of various substituents at the C2 and C4 positions of the thiazole ring by selecting the appropriate thioamide and α-halocarbonyl starting materials.[4]

Caption: General workflow of the Hantzsch thiazole synthesis.

Table 1: Examples of Hantzsch Synthesis for Thiazole-5-Carboxylates

| R1 Substituent (Thioamide) | R2 Substituent (α-haloketone) | Reaction Conditions | Yield (%) | Reference |

| Amino (-NH2) | Methyl (-CH3) | Ethanol, reflux, 2-3.5 h | 79-90 | [4] |

| Phenyl (-C6H5) | Phenyl (-C6H5) | Methanol, stir, 30 min | High | [8] |

| Methyl (-CH3) | Ethyl ester (-COOEt) | Trifluoroacetic acid, photolysis | 40-60 | [9] |

| Benzylamino | Methyl (-CH3) | Condensation, hydrolysis | N/A | [10] |

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from the general Hantzsch synthesis principles.[4][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1 equivalent), thiourea (1 equivalent), and ethanol as the solvent.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles.[12][13] This reaction involves the cyclization of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[12][14] While this method directly yields a 5-amino-substituted thiazole, it can be a valuable route to thiazole-5-carboxylic acids through subsequent functional group transformation of the amino group. For instance, the amino group can be converted to a nitrile via a Sandmeyer-type reaction, followed by hydrolysis to the carboxylic acid.

Caption: Cook-Heilbron synthesis to 5-aminothiazole and subsequent conversion.

Experimental Protocol: General Synthesis of 5-Aminothiazoles

This protocol is based on the general description of the Cook-Heilbron synthesis.[12][13]

-

Reaction Setup: Dissolve the α-aminonitrile (1 equivalent) in a suitable solvent like ethanol or pyridine.

-

Reagent Addition: Add carbon disulfide or the appropriate dithioacid (1-1.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to a day. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Besides the classical named reactions, several other effective methods have been developed for the synthesis of thiazole-5-carboxylic acids.

a) Halogen-Metal Exchange and Carboxylation

A powerful strategy for synthesizing thiazole-5-carboxylic acid involves the use of a pre-formed 5-bromothiazole.[15] This method utilizes a halogen-metal exchange reaction, typically with an organolithium reagent like n-butyllithium, to generate a 5-thiazolyl-lithium intermediate. This highly reactive intermediate is then quenched with carbon dioxide (dry ice) to afford the desired thiazole-5-carboxylic acid. This route offers a direct and often high-yielding pathway, provided the substituted 5-bromothiazole is accessible.

Caption: Synthesis via halogen-metal exchange and carboxylation.

Experimental Protocol: Synthesis of Thiazole-5-carboxylic Acid from 5-Bromothiazole

This protocol is based on the methodology described for converting bromo-heterocycles to carboxylic acids.[15]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromothiazole (1 equivalent) in anhydrous diethyl ether or THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with dilute HCl to a pH of 2-3, which should precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the thiazole-5-carboxylic acid.

b) Oxidation of 5-Substituted Thiazoles

Another viable route is the oxidation of a pre-existing substituent at the C5 position. For instance, 5-hydroxymethylthiazole or thiazole-5-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like nitric acid in the presence of sulfuric acid.[16]

Table 2: Comparison of Alternative Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Halogen-Metal Exchange | 5-Bromothiazole | n-BuLi, CO2 | Direct, high yielding | Requires cryogenic conditions, moisture sensitive |

| Oxidation | 5-Hydroxymethylthiazole | HNO3, H2SO4 | Uses readily available oxidizing agents | Can be harsh, potential for side reactions |

Functionalization Strategies

A key aspect of synthesizing a diverse library of thiazole-5-carboxylic acids is the ability to introduce various functional groups onto the thiazole core. The primary positions for substitution are C2 and C4.

-

C2-Functionalization: The C2 position is the most electron-deficient and can be deprotonated by strong bases like organolithium reagents, allowing for subsequent reaction with electrophiles.[14] Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other groups at a halogenated C2 position.

-

C4-Functionalization: The choice of the α-halocarbonyl component in the Hantzsch synthesis directly determines the substituent at the C4 position.

-

C5-Arylation: Direct C-H arylation at the C5 position of thiazole derivatives has been achieved using palladium catalysis under ligand-free conditions, offering an efficient way to introduce aryl groups.[17]

Caption: Decision workflow for planning the synthesis of functionalized thiazoles.

Conclusion

The synthesis of functionalized thiazole-5-carboxylic acids is a well-established area of organic chemistry with a range of reliable methods at the disposal of researchers. The Hantzsch synthesis remains a powerful and versatile tool for constructing the core scaffold with desired C2 and C4 substituents. For direct C5-carboxylation, the halogen-metal exchange of 5-bromothiazoles provides an excellent route. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and further exploration of this important class of molecules in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

"exploratory studies on fluorinated thiazole scaffolds"

An In-depth Technical Guide to Exploratory Studies on Fluorinated Thiazole Scaffolds

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of exploratory studies on fluorinated thiazole derivatives, detailing their synthesis, diverse biological activities, and structure-activity relationships. It serves as a technical resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual workflows to facilitate further research in this promising area.

Introduction

The Thiazole Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery.[3][4] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide range of biological targets. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][5][6] This versatility has made the thiazole nucleus a key component in many clinically used drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[3]

The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize physicochemical and pharmacokinetic properties.[7] The C-F bond is strong and the fluorine atom is small with high electronegativity, which can alter the pKa of nearby functional groups, enhance membrane permeability, and block metabolic oxidation at specific sites.[2][8] These modifications can lead to improved potency, selectivity, and bioavailability. Approximately 20% of all pharmaceuticals contain fluorine, highlighting its importance in modern drug development.[9]

Synthetic Strategies

Several methods have been established for the synthesis of fluorinated thiazole scaffolds. The most prominent and versatile among these are the Hantzsch thiazole synthesis and various cyclocondensation reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely adopted method for constructing the thiazole ring. It typically involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[3] A common application for generating fluorinated thiazoles involves reacting a fluorinated α-bromoacetophenone with a substituted thiosemicarbazone in a suitable solvent like ethanol under reflux.[8][10] This method generally provides moderate to good yields of the cyclized product.[10]

[3+3] Cyclocondensation Reactions

A more recent approach involves the [3+3] cyclocondensation of 2-aminothiazoles with fluorinated alkynoates.[9] This transition-metal-free method offers an efficient and regioselective pathway to novel fused heterocyclic systems, such as fluorinated thiazolo[3,2-a]pyrimidin-7-ones. The reaction is typically performed by heating the reactants in methanol, leading to good or excellent yields of the desired products.[9]

Biological Activities and Therapeutic Potential

Fluorinated thiazole scaffolds have been explored for a wide array of therapeutic applications, demonstrating significant potential in various disease areas.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties.[4][11] The incorporation of fluorine can enhance this activity. Studies have shown that fluorinated thiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] For instance, certain 2,5-dichloro thienyl-substituted thiazoles showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against bacterial and fungal pathogens.[5]

Anticancer Activity

The anticancer potential of fluorinated thiazoles is an area of intense research.[6][13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases crucial for cancer cell signaling.[14][15] Fluorinated thiazole hybrids have shown remarkable anticancer activity against human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[2][3]

Enzyme Inhibition

Fluorinated thiazoles have been successfully designed as inhibitors for various enzymes.

-

Kinase Inhibition : Due to their structural features, thiazole derivatives are potent inhibitors of protein kinases, which are key targets in cancer therapy.[14][15] Compounds have been developed that show significant inhibition of kinases like B-RAFV600E and c-Met.[15][16]

-

α-Amylase Inhibition : As a strategy for managing diabetes, fluorinated hydrazinylthiazole derivatives have been synthesized and evaluated for their α-amylase inhibition potential. Some compounds exhibited higher potency than the standard drug, acarbose.[8]

-

Monoamine Oxidase (MAO) Inhibition : Certain fluorinated thiazolo[3,2-a]pyrimidin-7-ones have been identified as selective inhibitors of human monoamine oxidase A (hMAO-A), with IC50 values in the micromolar range.[9]

Quantitative Biological Data

The following tables summarize the quantitative data from various exploratory studies on fluorinated thiazole scaffolds.

Table 1: Enzyme Inhibition Activity of Fluorinated Thiazole Derivatives

| Compound Series | Target Enzyme | Best IC50 Value (µM) | Standard Drug | Standard IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 | [8] |

| Thiazolo[3,2-a]pyrimidin-7-ones | hMAO-A | 54.08 | - | - | [9] |

| Thiazole-fused 1,2,4-triazoles | HER2 Tyrosine Kinase | 16.6 | - | - | [2] |

| Thiazole derivatives | B-RAFV600E Kinase | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |[15] |

Table 2: Anticancer Activity of Fluorinated Thiazole Derivatives

| Compound Series | Cancer Cell Line | Best IC50 Value (µM) | Reference |

|---|---|---|---|

| Fluorinated 1,2,3-triazole hybrids | Human Gastric (MGC-803) | 0.76 | [2] |

| Fluorinated 1,2,3-triazole hybrids | Human Breast (MCF-7) | 1.02 | [2] |

| β-pentene based thiazoles | Human Cervical (HeLa) | 3.48 ± 0.14 | [3] |

| Pyrazole-naphthalene-thiazole hybrids | EGFR | 6.02 |[3] |

Table 3: Antimicrobial Activity of Fluorinated Thiazole Derivatives

| Compound Series | Microorganism | Best MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 | [5] |

| Thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 | [5] |

| Hydrazone-linked bisthiazoles | A. fumigatus | 0.03 | [5] |

| Hydrazone-linked bisthiazoles | K. pneumoniae | 0.03 |[5] |

Structure-Activity Relationship (SAR) Analysis

SAR studies provide critical insights for optimizing the potency and selectivity of fluorinated thiazole scaffolds.

-

Impact of Fluorine Substitution : The position and number of fluorine atoms on the phenyl rings attached to the thiazole core significantly influence biological activity. For antimicrobial agents, a para-substituted fluorine atom on a benzyl moiety is often advantageous for activity.[17][18] In some anticancer derivatives, however, the presence of a fluorine group was found to decrease activity compared to a hydroxyl group, indicating that the electronic effects are target-specific.[3]

-

Influence of Other Substituents : Besides fluorine, other functional groups play a key role. For antimicrobial activity, moieties like N-methylpiperazine or 3-pyridyl can enhance potency.[5] In the case of anticancer activity, SAR studies have revealed that methoxy groups can lead to higher activity than halogen groups in certain scaffolds.[3] The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, is a common strategy to create hybrid compounds with enhanced biological profiles.[17][18]

References

- 1. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. ijrpr.com [ijrpr.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]